molecular formula C11H14ClNO6 B14593667 2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-18-9

2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid

Cat. No.: B14593667
CAS No.: 61083-18-9
M. Wt: 291.68 g/mol
InChI Key: RPRNTIITDHUWHJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is a complex organic compound featuring a benzodioxole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves multiple steps. One common method includes the chloromethylation of a benzodioxole derivative, followed by methoxylation and subsequent carbamation. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl₂) and solvents like ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process typically includes distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of protein structures and inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Properties

CAS No.

61083-18-9

Molecular Formula

C11H14ClNO6

Molecular Weight

291.68 g/mol

IUPAC Name

2-(chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C9H9ClO4.C2H5NO2/c1-12-9(5-10)13-7-4-2-3-6(11)8(7)14-9;1-3-2(4)5/h2-4,11H,5H2,1H3;3H,1H3,(H,4,5)

InChI Key

RPRNTIITDHUWHJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)O.COC1(OC2=CC=CC(=C2O1)O)CCl

Origin of Product

United States

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